

# In-Depth Technical Guide to Yemuoside YM12: Structure and Chemical Properties

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## Compound of Interest

Compound Name: Yemuoside YM12

Cat. No.: B050652

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## Abstract

**Yemuoside YM12** is a naturally occurring nortriterpenoid saponin isolated from the plant *Stauntonia chinensis* Decne., a traditional Chinese medicinal herb. This document provides a comprehensive overview of the chemical structure and known physicochemical properties of **Yemuoside YM12**. While direct biological activity of **Yemuoside YM12** in vitro appears limited, its structural features and the potential for in vivo transformation into active aglycones warrant further investigation for drug discovery and development. This guide consolidates the available data on its structure, properties, and the methodologies for its study.

## Chemical Structure and Identification

**Yemuoside YM12** is a complex glycoside with a nortriterpenoid aglycone core. Its chemical structure has been elucidated through spectrometric analysis and chemical methods.

The systematic name for **Yemuoside YM12** is: 28-O-beta-D-glucopyranosyl-(1 → 6)-beta-D-glucopyranosyl ester of 3-O-alpha-L-rhamnopyranosyl-(1 → 2)-alpha-L-arabinopyranosyl-30-norolean-12, 20 (29)-dien-28-oic acid<sup>[1]</sup>.

Key Structural Features:

- **Aglycone:** The core is a 30-noroleanane-type nortriterpenoid.

- Glycosylation: It is a bidesmosidic saponin, meaning it has sugar chains attached at two different points of the aglycone.
  - An oligosaccharide chain is attached at the C-3 position.
  - Another oligosaccharide chain is attached via an ester linkage at the C-28 carboxyl group.

## Physicochemical Properties

A summary of the key physicochemical properties of **Yemuoside YM12** is presented in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C <sub>52</sub> H <sub>82</sub> O <sub>21</sub>	[1]
Molecular Weight	1043.19 g/mol	
Appearance	White powder	[1]
Melting Point	200-204 °C (with decomposition)	[1]
Optical Rotation	[α] <sub>D</sub> <sup>20</sup> +10.12° (c 0.346, CH <sub>3</sub> OH)	[1]
CAS Number	125239-12-5	
Solubility	Soluble in methanol. Further solubility data is not readily available.	

## Spectroscopic Data for Structural Elucidation

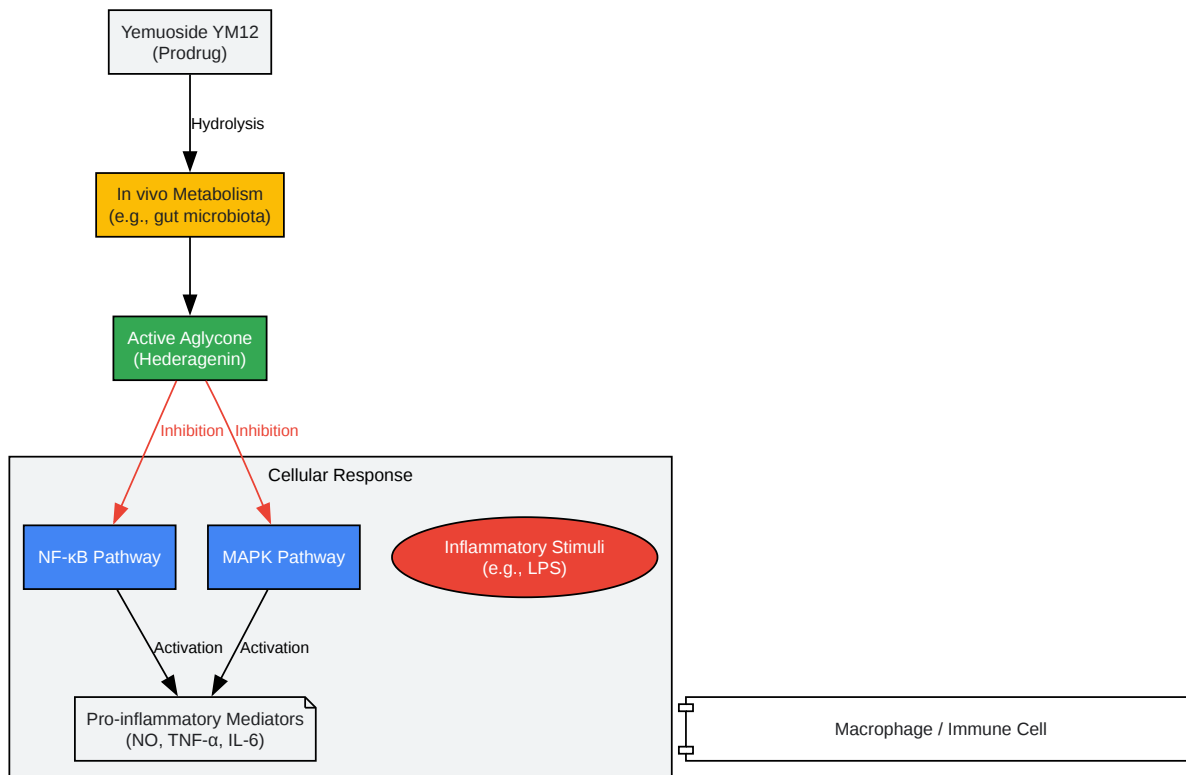
The structure of **Yemuoside YM12** was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the complete raw spectral data is not publicly available, the structural confirmation relies on the interpretation of <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and 2D-NMR experiments (like COSY, HMQC, and HMBC) to establish the connectivity of the aglycone and the sequence and linkage of the sugar moieties.

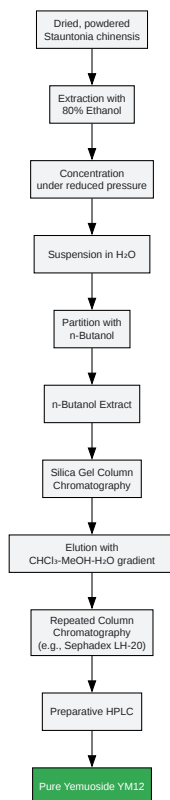
## Biological Activity and Signaling Pathways

### Anti-inflammatory Activity

Interestingly, direct in vitro studies on the anti-inflammatory effects of a series of yemuosides, including **Yemuoside YM12**, did not show significant inhibitory activity on the release of inflammatory mediators such as nitric oxide (NO), TNF- $\alpha$ , and IL-6. However, the corresponding aglycone, hederagenin, exhibited potent inhibitory effects. This has led to the hypothesis that yemuosides like YM12 may function as prodrugs in vivo. It is postulated that after oral administration, the glycosidic linkages are hydrolyzed by gut microbiota or metabolic enzymes, releasing the active aglycone which then exerts its anti-inflammatory effects.

The proposed mechanism for the active aglycone could involve the modulation of key inflammatory signaling pathways such as the NF- $\kappa$ B and MAPK pathways, which are critical regulators of pro-inflammatory gene expression.





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## References

- 1. [The structures of yemuoside YM10 and YM12 from Stauntonia chinensis] - PubMed [pubmed.ncbi.nlm.nih.gov]
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